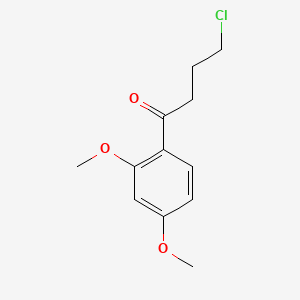

4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name designates this compound as this compound, which accurately describes the structural arrangement of substituents and functional groups within the molecule. This nomenclature system prioritizes the ketone functionality as the principal functional group, with the numbering system originating from the carbonyl carbon and proceeding through the butyl chain to identify the chlorine substituent at the terminal position.

The compound is registered under Chemical Abstracts Service number 80269-97-2, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature systems recognize this compound by several synonymous names, including 4-chloro-2',4'-dimethoxybutyrophenone and 1-butanone, 4-chloro-1-(2,4-dimethoxyphenyl)-. The systematic identification also encompasses the molecular formula C12H15ClO3, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, and three oxygen atoms within the molecular structure.

The Standard International Chemical Identifier representation provides additional systematic identification through the string InChI=1S/C12H15ClO3/c1-15-9-5-6-10(12(8-9)16-2)11(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3. This notation encodes the complete connectivity and stereochemical information of the molecule in a standardized format. The corresponding International Chemical Identifier Key XWCCYSWTIUDHGA-UHFFFAOYSA-N serves as a condensed hash representation of the structural information. The Simplified Molecular-Input Line-Entry System notation COC1=CC(=C(C=C1)C(=O)CCCCl)OC provides an accessible linear representation of the molecular structure that facilitates computational analysis and database storage.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of rotatable bonds within the butanone chain and the methoxy substituents on the aromatic ring. Conformational analysis reveals that the compound possesses multiple low-energy conformations that can interconvert through rotation about single bonds. The aromatic ring adopts a planar geometry consistent with benzene derivatives, while the methoxy groups at positions 2 and 4 can rotate freely about the carbon-oxygen bonds connecting them to the aromatic system.

The butanone chain extending from the aromatic ring introduces substantial conformational diversity to the molecular structure. Theoretical calculations suggest that the compound can adopt extended, gauche, and folded conformations depending on the rotational angles about the carbon-carbon bonds in the aliphatic chain. The carbonyl group maintains sp2 hybridization with trigonal planar geometry, creating a partial double bond character that restricts rotation about the carbon-carbon bond connecting the carbonyl to the aromatic ring. This structural feature influences the overall molecular conformation and affects the compound's chemical reactivity.

Molecular modeling studies of related butyrophenone derivatives indicate that these compounds typically exhibit high conformational flexibility, with multiple energetically accessible conformations separated by relatively low energy barriers. The presence of electron-donating methoxy groups on the aromatic ring affects the electronic distribution within the molecule and may influence preferred conformational arrangements through intramolecular interactions. The terminal chlorine atom adds additional steric and electronic considerations to the conformational landscape, potentially favoring conformations that minimize unfavorable interactions while maximizing stabilizing forces.

Crystallographic Characterization via X-Ray Diffraction Studies

Crystallographic studies of butyrophenone derivatives have provided valuable insights into the solid-state structural arrangements and intermolecular interactions that govern their physical properties. While specific X-ray diffraction data for this compound are limited in the available literature, related butyrophenone compounds have been extensively characterized through single-crystal X-ray diffraction techniques. These studies reveal that butyrophenone derivatives typically crystallize in various space groups depending on their specific substitution patterns and the influence of intermolecular forces.

Crystallographic analysis of structurally related compounds has identified six distinct conformational types that butyrophenones can adopt in the solid state. These conformations arise from different rotational arrangements about the bonds connecting the aromatic ring to the butanone chain and the subsequent carbon-carbon bonds within the aliphatic portion. The presence of methoxy substituents on the aromatic ring likely influences the crystal packing arrangements through hydrogen bonding interactions and van der Waals forces with neighboring molecules in the crystal lattice.

The physical properties of this compound include a melting point of 58 degrees Celsius and a predicted boiling point of 381.6±32.0 degrees Celsius. The predicted density of 1.137±0.06 grams per cubic centimeter provides insight into the solid-state packing efficiency and intermolecular interactions. These physical constants reflect the influence of the dimethoxy substituents and chlorine atom on the overall molecular interactions and crystal lattice stability. The relatively low melting point suggests moderate intermolecular forces in the solid state, consistent with the presence of polar functional groups that can participate in dipole-dipole interactions and weak hydrogen bonding.

Comparative Analysis of Tautomeric and Stereochemical Properties

The tautomeric behavior of this compound follows patterns typical of carbonyl compounds containing alpha-hydrogen atoms adjacent to the ketone functionality. The compound can potentially undergo keto-enol tautomerism, where the alpha-hydrogen atoms on the carbon adjacent to the carbonyl group can be abstracted to form an enolate intermediate that subsequently tautomerizes to the corresponding enol form. This tautomeric equilibrium typically favors the keto form by approximately 45-60 kilojoules per mole due to the greater stability of the carbon-oxygen double bond compared to the carbon-carbon double bond in the enol tautomer.

The presence of the electron-donating methoxy groups on the aromatic ring affects the electronic properties of the carbonyl group and may influence the position of the keto-enol equilibrium. These substituents increase electron density on the aromatic ring through resonance effects, which can stabilize the keto form by enhancing the electrophilic character of the carbonyl carbon. The alpha-hydrogen atoms in this compound exhibit enhanced acidity compared to typical alkyl hydrogen atoms, with estimated acidity constants in the range of 19-21 for ketone alpha-hydrogens.

Stereochemical considerations for this compound are primarily related to conformational isomerism rather than configurational stereoisomerism, as the compound lacks chiral centers in its current form. However, the compound's conformational flexibility allows for the existence of multiple stereochemically distinct rotational isomers that can interconvert through bond rotation. The energy barriers for these conformational changes are typically low enough to allow rapid interconversion at room temperature, although specific conformations may be favored in different environments or when complexed with other molecules.

Comparative analysis with related butyrophenone derivatives reveals that the substitution pattern on the aromatic ring significantly influences both tautomeric behavior and conformational preferences. The 2,4-dimethoxy substitution pattern in this compound creates asymmetry that distinguishes it from symmetrically substituted analogs and may lead to preferential adoption of specific conformational arrangements that minimize steric interactions while maximizing favorable electronic effects.

属性

IUPAC Name |

4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-15-9-5-6-10(12(8-9)16-2)11(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCCYSWTIUDHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230204 | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80269-97-2 | |

| Record name | 4-Chloro-1-(2,4-dimethoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80269-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080269972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80269-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2',4'-dimethoxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCD774M9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

The synthesis of 4-Chloro-2’,4’-dimethoxybutyrophenone involves several steps. One common method starts with the chlorination of 2’,4’-dimethoxyacetophenone, followed by a Friedel-Crafts acylation reaction with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

化学反应分析

4-Chloro-2’,4’-dimethoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

科学研究应用

4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 242.70 g/mol. It features a butanone backbone with a chloro group and a dimethoxy-substituted phenyl ring. This compound, also known as 4-Chloro-2',4'-dimethoxybutyrophenone, belongs to the class of aryl ketones.

Applications

This compound has diverse applications in various fields:

- Pharmaceuticals: Derivatives of this compound are explored for their potential as active pharmaceutical ingredients (APIs), targeting various biological pathways. Specific studies focus on how derivatives of this compound engage with enzymes or receptors that are critical for various biological processes.

- Agrochemicals: Due to the unique positioning of its chloro and dimethoxy groups on the phenyl ring, this compound is a valuable compound for tailored applications in pharmaceuticals and agrochemicals.

- Scientific Research: Research on 4-Chloro-2',4'-dimethoxybutyrophenone often involves its detection and characterization. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

- Chromatography: 4-Chloro-2’,4’-dimethoxybutyrophenone can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

作用机制

The mechanism of action of 4-Chloro-2’,4’-dimethoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one with structurally related compounds:

<sup>a</sup>logP values estimated via computational methods where experimental data unavailable.

Key Observations :

- Molecular Weight and Solubility : Higher molecular weight and logP of the dimethoxy variant suggest reduced aqueous solubility compared to fluoro or thienyl analogs, impacting pharmacokinetics in drug design .

生物活性

4-Chloro-1-(2,4-dimethoxyphenyl)butan-1-one, also known as 4-Chloro-2',4'-dimethoxybutyrophenone, is an organic compound with the molecular formula CHClO and a molecular weight of 242.705 g/mol. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biological activities including enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor by binding to the active site of target enzymes, thus preventing substrate access and inhibiting enzymatic reactions. This mechanism can lead to various biological effects depending on the specific target enzyme involved.

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit several key enzymes involved in metabolic processes. For instance:

- Enzyme Targets : The compound has shown potential in inhibiting enzymes such as carbonic anhydrase and butyrylcholinesterase, which are critical in various physiological functions .

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition against these enzymes, suggesting its potential utility in drug development for conditions related to enzyme dysregulation .

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound:

- Bacterial Inhibition : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it may inhibit capsule biogenesis in bacteria, which is crucial for their pathogenicity .

- Case Studies : In a study involving E. coli, the compound was tested alongside bacteriophage K1F to assess its inhibitory effects on bacterial growth. Results indicated that it could enhance the efficacy of bacteriophage therapy by inhibiting bacterial capsule formation .

Case Studies and Experimental Data

Cytotoxicity and Antitumor Potential

The compound has also been investigated for its cytotoxic effects on various cancer cell lines:

- Cytotoxic Activity : In vitro assays revealed that this compound exhibits moderate cytotoxicity against several tumor cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC values ranging from 10 to 30 µM depending on the cell line tested .

- Selectivity : Further modifications of the compound have led to derivatives with enhanced antitumor activity, indicating a potential pathway for developing more effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。